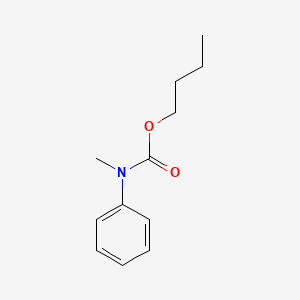

Butyl methyl(phenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

6946-36-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butyl N-methyl-N-phenylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-10-15-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

ZZCBCSRPVZSBJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Butyl N-methyl-N-phenylcarbamate

An In-depth Technical Guide to the Chemical Profile of Butyl N-methyl-N-phenylcarbamate

Abstract

This technical guide provides a comprehensive chemical and analytical profile of Butyl N-methyl-N-phenylcarbamate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural characteristics, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for its characterization and purity assessment. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the study and application of this specific carbamate ester.

Introduction to Carbamates and the Subject Compound

Carbamates, esters of carbamic acid (NH₂COOH), are a significant class of organic compounds with a broad spectrum of applications. Their structural motif is central to a variety of biologically active molecules, including pesticides and pharmaceuticals.[1][2] The biological activity of carbamates often stems from their ability to act as cholinesterase inhibitors, a mechanism they share with organophosphate insecticides.[1] The diversity of the two organic substituents on the carbamate nitrogen and the oxygen atom allows for fine-tuning of the molecule's chemical properties and biological efficacy.

This guide focuses on a specific, N,N-disubstituted carbamate: Butyl N-methyl-N-phenylcarbamate . We will explore its core chemical structure, properties, synthesis, and analysis, providing the technical foundation necessary for its application in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This section delineates the fundamental structural and naming conventions for Butyl N-methyl-N-phenylcarbamate.

Nomenclature and Identifiers

-

Systematic IUPAC Name: phenyl N-butyl-N-methylcarbamate[3]

-

Synonyms: Phenyl butyl(methyl)carbamate, Carbamic acid, butylmethyl-, phenyl ester[3]

-

PubChem Compound ID: 564973[3]

-

Molecular Formula: C₁₂H₁₇NO₂[3]

-

Canonical SMILES: CCCCN(C)C(=O)OC1=CC=CC=C1[3]

-

InChIKey: PIYQZICAYWIHGV-UHFFFAOYSA-N[3]

Molecular Structure

The structure consists of a central carbamate functional group. The nitrogen atom is substituted with both a methyl group and an n-butyl group. The carbonyl oxygen of the carbamate is bonded to a phenyl group, forming a phenyl ester. This N,N-disubstituted arrangement prevents the formation of hydrogen bonds at the nitrogen atom, influencing its solubility and reactivity compared to N-monosubstituted or unsubstituted carbamates.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The following table summarizes key computed properties for Butyl N-methyl-N-phenylcarbamate.

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | PubChem[3] |

| Monoisotopic Mass | 207.125928785 Da | PubChem[3] |

| XLogP3 | 2.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

XLogP3 is a computed octanol/water partition coefficient that indicates the lipophilicity of the molecule. A value of 2.8 suggests moderate lipophilicity, implying good solubility in organic solvents and potentially significant membrane permeability.

Synthesis and Mechanistic Rationale

The synthesis of carbamates can be achieved through several routes. For an N,N-disubstituted carbamate like the target compound, a highly efficient and common method involves the reaction of a secondary amine with a chloroformate.

Retrosynthetic Analysis & Chosen Pathway

A logical disconnection of the carbamate bond points to two primary synthetic routes:

-

Reaction of N-methyl-N-butylanine with phenyl chloroformate .

-

Reaction of N-methyl-N-phenylamine (N-methylaniline) with butyl chloroformate .

Both pathways are viable examples of nucleophilic acyl substitution. We will detail the first pathway, as it is a robust and widely applicable method for synthesizing phenyl carbamates. The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for carbamate synthesis.[4] Researchers should conduct their own risk assessment before proceeding.

Objective: To synthesize Butyl N-methyl-N-phenylcarbamate from N-methyl-N-butylanine and phenyl chloroformate.

Materials:

-

N-methyl-N-butylanine (1.0 eq)

-

Phenyl chloroformate (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-N-butylanine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Rationale: The reaction is initiated at 0 °C to control the initial exotherm and prevent potential side reactions. An inert atmosphere (nitrogen) prevents reactions with atmospheric moisture.

-

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

-

Reagent Addition: Dissolve phenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired byproducts. A slight excess of the chloroformate ensures complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical tool for monitoring the disappearance of starting materials and the appearance of the product.

-

-

Aqueous Work-up: Once the reaction is complete, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Rationale: The HCl wash removes the triethylamine hydrochloride salt and any remaining unreacted amine.

-

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Rationale: The NaHCO₃ wash removes any residual acidic impurities, including unreacted phenyl chloroformate which may have hydrolyzed. The brine wash removes bulk water from the organic phase before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is essential before solvent evaporation. MgSO₄ is a fast and efficient drying agent.

-

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any non-polar or highly polar impurities.

-

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the butyl, methyl, and phenyl protons. The butyl group should exhibit a triplet for the terminal methyl group, and multiplets for the three methylene (CH₂) groups. The N-methyl group will appear as a singlet. The protons on the phenyl ring will appear in the aromatic region (typically 7.0-7.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 12 unique carbons. Key signals include the carbonyl carbon (~155 ppm), aromatic carbons (~120-150 ppm), and aliphatic carbons of the butyl and methyl groups in the upfield region.

-

Mass Spectrometry (MS): GC-MS is an excellent technique for this molecule.[3] Electron impact (EI) ionization would likely show the molecular ion peak (M⁺) at m/z = 207. Key fragmentation patterns would involve cleavage of the butyl chain and loss of the phenoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of carbamates, typically found in the range of 1700-1730 cm⁻¹. C-N and C-O stretching bands will also be present.

Detailed Protocol: HPLC-UV Purity Assessment

This protocol is based on standard methods for the analysis of carbamate pesticides, adapted for purity assessment.[5][6]

Objective: To determine the purity of a synthesized batch of Butyl N-methyl-N-phenylcarbamate using reverse-phase High-Performance Liquid Chromatography with UV detection.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Sample: ~1 mg/mL solution of the compound in Acetonitrile

Procedure:

-

System Preparation: Equilibrate the C18 column with a mobile phase composition of 60% Acetonitrile / 40% Water for at least 15 minutes or until a stable baseline is achieved.

-

Rationale: A C18 column is chosen due to the non-polar nature of the analyte. Equilibration ensures reproducible retention times.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Rationale: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the phenyl ring. A controlled column temperature ensures consistent chromatography.

-

-

Sample Analysis: Inject the prepared sample solution.

-

Data Acquisition: Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 15 minutes).

-

Data Processing: Integrate all peaks detected in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Rationale: This method of area percent calculation provides a reliable estimation of purity, assuming all components have a similar response factor at the chosen wavelength. For absolute quantification, a calibration curve with a certified reference standard would be necessary.

-

Potential Applications and Biological Context

While specific applications for Butyl N-methyl-N-phenylcarbamate are not extensively documented in public literature, its structure is analogous to many known bioactive carbamates. Many N-methyl carbamates, such as Bufencarb, are known cholinesterase inhibitors used as pesticides.[1] The primary mechanism of these compounds involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme, leading to its reversible inhibition.[1]

Given this precedent, it is plausible that Butyl N-methyl-N-phenylcarbamate could exhibit similar biological activity. Its moderate lipophilicity suggests it may be capable of crossing biological membranes to reach target sites. Further research, including in vitro enzyme inhibition assays and in vivo toxicological studies, would be required to validate this hypothesis and explore its potential use in agriculture or as a pharmacological probe.

Safety and Handling

As a matter of good laboratory practice, Butyl N-methyl-N-phenylcarbamate should be handled with care in a well-ventilated area or a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid contact with skin and eyes and prevent inhalation of any dust or aerosols.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Butyl N-methyl-N-phenylcarbamate is a well-defined organic compound with a core carbamate structure. Its chemical identity is firmly established through systematic nomenclature and structural descriptors. This guide has provided a robust framework for its synthesis via nucleophilic acyl substitution and its analytical characterization using modern spectroscopic and chromatographic techniques. The detailed protocols and mechanistic rationales presented herein offer the necessary tools for researchers to produce, purify, and validate this compound for further investigation into its potential biological activities and applications.

References

-

Title: Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]

-

Title: Chemical Properties of sec.-Butyl N-phenyl carbamate Source: Cheméo URL: [Link]

-

Title: m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate Source: National Institutes of Health (PMC) URL: [Link]

-

Title: methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: t-Butyl carbanilate | C11H15NO2 | CID 137930 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: sec.-Butyl N-methyl carbamate | C6H13NO2 | CID 527634 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Butyl carbanilate | C11H15NO2 | CID 15233 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Michael Pittelkow URL: [Link]

-

Title: Determination of n-methylcarbamates in foods Source: PubMed URL: [Link]

Sources

- 1. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pickeringlabs.com [pickeringlabs.com]

- 6. Determination of n-methylcarbamates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Comparative Technical Analysis: Bufencarb Isomers vs. Butyl Phenyl Carbamate

This guide provides a rigorous technical analysis comparing Bufencarb —a complex isomeric mixture of pentyl-substituted phenyl methylcarbamates—and the class of Butyl Phenyl Carbamates , specifically focusing on Fenobucarb (BPMC) , the commercially dominant isomer often referenced by this nomenclature.

The distinction is critical for analytical resolution and toxicological assessment, as the meta-substitution pattern and C5-alkyl chain of Bufencarb confer distinct lipophilicity and enzyme kinetics compared to the ortho-substituted C4-alkyl chain of Fenobucarb.

Structural Chemistry & Isomerism[1]

The primary point of confusion lies in the nomenclature. While "butyl phenyl carbamate" suggests a generic structure, in pesticide chemistry, it almost invariably refers to Fenobucarb (2-sec-butylphenyl methylcarbamate). Bufencarb , conversely, is a mixture of pentyl (C5) isomers.

Bufencarb: The C5 Isomeric Mixture

Bufencarb (CAS 8065-36-9) is not a single molecule but a reaction product containing two primary positional isomers of sec-pentylphenyl methylcarbamate .

-

Major Isomer (~75%): 3-(1-methylbutyl)phenyl methylcarbamate.[1]

-

Minor Isomer (~25%): 3-(1-ethylpropyl)phenyl methylcarbamate.[1]

Both isomers possess a meta-substitution pattern on the phenyl ring relative to the carbamate moiety. The alkyl group is a branched C5 chain (sec-pentyl).

Butyl Phenyl Carbamate (Fenobucarb): The C4 Single Isomer

Fenobucarb (CAS 3766-81-2) is a single molecular entity: 2-(1-methylpropyl)phenyl methylcarbamate .

-

Substitution: Ortho -position.

-

Alkyl Group: Branched C4 chain (sec-butyl).

Physicochemical Comparison

The addition of a methylene group (-CH₂-) in Bufencarb significantly alters the partition coefficient (LogP), affecting membrane permeability and bioaccumulation potential.

| Feature | Bufencarb (Major Isomer) | Fenobucarb (BPMC) |

| IUPAC Name | 3-(pentan-2-yl)phenyl methylcarbamate | 2-(butan-2-yl)phenyl methylcarbamate |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₂H₁₇NO₂ |

| Molecular Weight | 221.30 g/mol | 207.27 g/mol |

| Alkyl Chain | sec-Pentyl (C5) | sec-Butyl (C4) |

| Ring Substitution | Meta (3-position) | Ortho (2-position) |

| LogP (Oct/Water) | ~3.7 (Higher Lipophilicity) | ~2.8 (Moderate Lipophilicity) |

| Physical State | Yellowish solid/oil (mixture) | Colorless solid/liquid |

Synthetic Pathways & Impurity Profiles

Understanding the synthesis explains why Bufencarb is a mixture while Fenobucarb is produced as a purer isomer.

Synthesis Logic

-

Bufencarb Production: Produced by the alkylation of phenol with amylenes (pentenes). The reaction of phenol with mixed amylenes yields a mixture of ortho and meta isomers. The meta isomers are separated (or enriched) and then reacted with methyl isocyanate (MIC). The carbamoylation step preserves the isomeric ratio of the alkylphenol precursor.

-

Fenobucarb Production: Produced by the alkylation of phenol with 2-butene (or sec-butyl alcohol). The ortho-alkylation is favored and can be selectively isolated before reaction with MIC.

Visualization of Synthetic Divergence

The following diagram illustrates the divergence in alkylation precursors leading to the specific isomeric outcomes.

Figure 1: Synthetic divergence showing how precursor alkene selection dictates the final C4 vs. C5 and Ortho vs. Meta isomeric structure.

Mechanism of Action: Acetylcholinesterase Inhibition[4][5]

Both compounds act as reversible inhibitors of acetylcholinesterase (AChE), but their steric properties influence binding affinity.

Carbamoylation Kinetics

The carbamate moiety mimics acetylcholine. The serine hydroxyl group in the AChE active site attacks the carbamate carbonyl.

-

Formation of Michaelis Complex: Rapid equilibrium.

-

Carbamoylation: The leaving group (the substituted phenol) is released.

-

Decarbamoylation: The carbamoylated enzyme hydrolyzes very slowly compared to the acetylated enzyme, leading to ACh accumulation.

Structural Impact on Potency:

-

Fenobucarb (Ortho): The ortho-alkyl group provides steric hindrance that can stabilize the enzyme-inhibitor complex, often increasing potency against specific insect pests like planthoppers.

-

Bufencarb (Meta): The meta-substitution and longer C5 chain allow for hydrophobic interaction with different pockets of the AChE gorge, potentially broadening the spectrum but altering mammalian toxicity profiles.

Experimental Protocol: Analytical Separation

To distinguish Bufencarb isomers from Fenobucarb in a mixed sample, a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required. The mass difference (221 vs 207 Da) allows for easy MS filtering, but chromatographic separation is necessary to resolve the internal Bufencarb isomers.

Materials

-

Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Internal Standard: Triphenyl phosphate (TPP).

Step-by-Step Methodology

-

Sample Preparation: Extract residue with acetonitrile. Clean up using PSA (Primary Secondary Amine) dSPE to remove matrix interferences (lipids/sugars).

-

Derivatization (Optional but Recommended): While carbamates can be analyzed directly, thermal degradation is a risk. If degradation is observed, hydrolyze to the corresponding phenols and derivatize with BSTFA. However, for isomer differentiation, direct injection with a cool on-column inlet is preferred.

-

GC Parameters:

-

Inlet: 250°C (Splitless).

-

Oven: 60°C (1 min hold) → 20°C/min → 180°C → 5°C/min → 230°C.

-

-

MS Acquisition (SIM Mode):

-

Fenobucarb Target Ion: m/z 150 (molecular ion of phenol fragment), m/z 207 (M+).

-

Bufencarb Target Ions: m/z 164 (phenol fragment + CH₂), m/z 221 (M+).

-

Data Interpretation[1][3]

-

Fenobucarb: Elutes earlier due to lower molecular weight and boiling point. Single sharp peak.

-

Bufencarb: Appears as a doublet .

References

-

PubChem. (n.d.). Bufencarb (Compound).[4][3][2][5][6][7] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.).[2][5][7] Fenobucarb (Compound).[4][3][2][5][7] National Library of Medicine. Retrieved from [Link]

-

Haz-Map. (n.d.). m-(1-Ethylpropyl)phenyl methylcarbamate.[3][2][5][6] Information on Hazardous Chemicals and Occupational Diseases.[2][5] Retrieved from [Link]

-

University of Hertfordshire. (2025). Bufencarb - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bufencarb | C52H76N4O8 | CID 69882442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bufencarb (Ref: RE-5353) [sitem.herts.ac.uk]

- 5. M-(1-Ethylpropyl)phenyl methylcarbamate | C13H19NO2 | CID 12643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-(1-Ethylpropyl)phenyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic properties of N-butyl-N-methyl carbamate derivatives

Thermodynamic & Physicochemical Profiling of N-Butyl-N-Methyl Carbamate Derivatives: A Technical Guide

Executive Summary & Molecular Architecture

This guide provides a comprehensive technical analysis of N-butyl-N-methyl carbamate derivatives , a class of organic compounds increasingly critical in pharmaceutical intermediate synthesis, prodrug design, and green solvent engineering. Unlike simple primary carbamates, the N,N-disubstituted motif (specifically the asymmetric butyl/methyl substitution) introduces unique steric and electronic properties that govern their thermodynamic behavior.

Core Structural Distinction:

The thermodynamic profile of these derivatives is dictated by the restricted rotation around the Nitrogen-Carbonyl (

-

Primary Motif:

-

Key Derivatives:

-

Ethyl N-butyl-N-methylcarbamate (Liquid solvent/intermediate)

-

tert-Butyl N-methylcarbamate (Solid/Boc-protected intermediate)

-

Synthetic Routes & Reaction Thermodynamics

The synthesis of N-butyl-N-methyl carbamates is thermodynamically driven by nucleophilic acyl substitution. The choice of reagents significantly alters the enthalpy of reaction (

Primary Synthetic Pathway (Chloroformate Route)

The most robust method involves the reaction of N-methylbutylamine with an alkyl chloroformate. This reaction is highly exothermic and requires careful thermal management to prevent side reactions (e.g., isocyanate formation).

Caption: Nucleophilic acyl substitution pathway for N-butyl-N-methyl carbamate synthesis via chloroformate.

Thermodynamic Properties: Bulk & Solution Phase

Understanding the macroscopic properties requires analyzing the intermolecular forces. N,N-disubstituted carbamates lack the N-H donor for strong hydrogen bonding found in monosubstituted carbamates, leading to lower viscosity and boiling points relative to their molecular weight.

Volumetric and Transport Properties

The following data summarizes the physicochemical baseline for Ethyl N-butyl-N-methylcarbamate (representative liquid derivative) and tert-Butyl N-methylcarbamate (solid derivative).

| Property | Ethyl N-butyl-N-methylcarbamate | tert-Butyl N-methylcarbamate | Thermodynamic Significance |

| Physical State (25°C) | Colorless Liquid | White Solid / Low melt | Lattice energy vs. van der Waals forces. |

| Density ( | ~0.94 - 0.96 g/cm³ | ~0.91 g/cm³ (melt) | Critical for process engineering and solvent extraction layers. |

| Boiling Point | ~210-215°C (est.) | 176°C (760 mmHg) | Indicates strength of dipole-dipole interactions. |

| Refractive Index ( | 1.435 - 1.445 | 1.417 | Correlates with molar polarizability. |

| Flash Point | >90°C | ~60°C | Safety parameter derived from vapor pressure curves. |

| LogP (Octanol/Water) | ~2.1 | ~1.1 | Lipophilicity indicator; N-butyl chain increases LogP significantly. |

Note: Values are synthesized from homologous series data and experimental reports for close structural analogs [1, 2].

Excess Molar Properties ( and )

In binary mixtures (e.g., with alcohols or alkanes), N,N-dialkyl carbamates exhibit non-ideal behavior.

-

Excess Molar Volume (

): Typically negative when mixed with alcohols due to the packing effect where small alcohol molecules fit into the free volume of the bulky carbamate, and dipole-dipole interactions between the carbonyl oxygen and alcohol hydroxyl. -

Excess Enthalpy (

): Exothermic (negative) mixing with proton donors (chloroform, alcohols) due to H-bond formation with the carbonyl oxygen.

Thermal Stability & Decomposition Kinetics

A critical distinction in drug development is the stability of the carbamate linkage. N,N-disubstituted carbamates are significantly more thermally stable than N-monosubstituted variants because they lack the acidic proton required for the E1cB-like elimination mechanism that forms isocyanates.

Decomposition Mechanisms[1]

-

N-Monosubstituted: Decomposes via Isocyanate intermediate (Low energy barrier).

-

N,N-Disubstituted (N-Butyl-N-Methyl): Decomposes via concerted cyclic elimination (if

-hydrogens are present on the ester group) or radical cleavage (High energy barrier).

Caption: Comparison of thermal decomposition pathways showing superior stability of N,N-disubstituted carbamates.

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: Determination of Density and Excess Molar Volume

Objective: Measure density (

-

Calibration: Perform "Air/Water Check" at 20.00°C.

-

Validation:

must read

-

-

Sample Injection: Inject N-butyl-N-methyl carbamate carefully to avoid microbubbles.

-

Validation: Use the instrument's camera or viscosity-correction mode to detect bubble errors.

-

-

Temperature Scan: Measure

at 5K intervals (288.15K to 323.15K). -

Calculation:

Where

Protocol B: Dynamic Viscosity via Rolling Ball Viscometer

Objective: Determine activation energy of viscous flow (

-

Inclination: Set capillary angle (e.g., 70°) based on expected viscosity range (0.5 - 10 mPa·s).

-

Measurement: Record rolling time (

) of the steel ball.-

Validation: Variation coefficient between 3 consecutive runs must be

.

-

-

Arrhenius Plot: Plot

vs-

Validation: Linearity (

) confirms Newtonian behavior and valid temperature control.

-

References

-

NIST Thermophysical Properties Division. (2025). Web Thermo Tables (WTT) - Professional Edition: Thermophysical Properties of Carbamates. National Institute of Standards and Technology. [Link]

-

PubChem. (2025). Compound Summary: tert-Butyl N-methylcarbamate (CID 527634). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1933). n-Butyl Carbamate Synthesis Procedures. Org. Syn. Coll. Vol. 2, p. 464.[2] [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

Sources

Toxicity profile and SDS for butyl methyl(phenyl)carbamate

The following technical guide details the toxicity profile, mechanism of action, and safety protocols for Butyl methyl(phenyl)carbamate (specifically identified as Butyl

This guide synthesizes data from structural analogs, general carbamate toxicology, and available safety data sheets (SDS) for research-grade intermediates.

Toxicity Profile, Mechanism of Action, and Safety Data Sheet (SDS)

Executive Summary & Chemical Identification

Butyl methyl(phenyl)carbamate represents a class of

Structural Disambiguation

The nomenclature "Butyl methyl(phenyl)carbamate" refers to the ester of carbamic acid where the nitrogen is substituted with both a methyl and a phenyl group.

| Property | Specification |

| Chemical Name | Butyl |

| Common Analog | tert-Butyl |

| CAS Number | 28131-24-0 (tert-butyl isomer); n-butyl isomer is rare/custom. |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Physical State | Viscous liquid or low-melting solid (isomer dependent) |

| Lipophilicity (cLogP) | ~2.8 – 3.2 (Predicted) |

Critical Note: This guide primarily addresses the

-methyl--phenyl structure. If the compound is a "methylphenyl" (tolyl) derivative (e.g., Butyl (2-methylphenyl)carbamate), the toxicity profile shifts towards higher sensitization potential.

Mechanism of Action: Cholinesterase Inhibition[1][2]

While

The Molecular Pathway

The toxicity stems from the carbamylation of the Serine-203 residue within the AChE catalytic triad.

-

Binding: The phenyl ring interacts with the aromatic gorge of AChE (Trp-286).

-

Acylation: The serine hydroxyl attacks the carbamate carbonyl.

-

Leaving Group Release:

-methylaniline is released (unlike simple carbamates which release methylamine). -

Hydrolysis (Recovery): The carbamylated enzyme hydrolyzes very slowly compared to the acetylated enzyme (minutes to hours vs. microseconds), leading to accumulation of acetylcholine (ACh) at the synapse.

Expert Insight: The lack of an N-H proton in this compound reduces the carbamylation rate constant (

) compared to commercial pesticides. Therefore, acute toxicity is often lower, but the lipophilicity (butyl + phenyl) ensures high blood-brain barrier (BBB) penetration.

Pathway Visualization (DOT)

Figure 1: Kinetic pathway of AChE inhibition by carbamates.[1] The "Slow Hydrolysis" step is the rate-limiting factor defining toxicity duration.

Toxicity Profile & Risk Assessment

Acute Toxicity (Predicted & Analog Data)

Based on SAR (Structure-Activity Relationship) with CAS 28131-24-0 and related phenyl carbamates:

-

Oral LD50 (Rat): Estimated 500 – 1500 mg/kg. (Category 4: Harmful if swallowed).[2][3]

-

Dermal: Potential for absorption. Irritating to skin due to lipophilic nature.

-

Inhalation: Mist/aerosol causes respiratory irritation. High concentrations may induce cholinergic symptoms (miosis, salivation).

Chronic & Specific Target Organ Toxicity

-

Sensitization: Phenyl carbamates are known structural alerts for skin sensitization (ACD).

-

Metabolic Activation: Hepatic CYP450 oxidation can dealkylate the

-butyl or

Safety Data Sheet (SDS) Synthesis

This section provides the core GHS classifications required for a compliant SDS.

Section 2: Hazard Identification (GHS)

| Pictogram | Signal Word | Hazard Statements |

| WARNING | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Section 4: First Aid Measures

-

General: Consult a physician. Show this SDS.

-

Inhalation: Move to fresh air. If wheezing/miosis occurs, suspect cholinergic crisis.

-

Skin: Wash with soap and water for 15 minutes. Do not use solvents (enhances absorption).

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

Section 8: Exposure Controls / PPE[8]

-

Respiratory: N95 (US) or P1 (EU) dust/mist respirator for solid handling.

-

Hand Protection: Nitrile rubber gloves (0.11 mm min thickness). Note: Carbamates penetrate latex.

-

Eye Protection: Safety glasses with side shields.

Experimental Protocol: Validation of Inhibition

To verify the toxicity/activity of this specific carbamate, the Ellman Assay is the gold standard. This protocol is self-validating via the use of a known inhibitor (e.g., Physostigmine) as a positive control.

Reagents Preparation

-

Buffer A: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.

-

Substrate: 75 mM Acetylthiocholine iodide (ATCh).

-

Enzyme: Electric eel AChE (0.5 U/mL) or human recombinant AChE.

Step-by-Step Workflow

-

Incubation: Mix 140 µL Buffer A, 20 µL Enzyme, and 20 µL Test Compound (Butyl methyl(phenyl)carbamate dissolved in DMSO).

-

Equilibration: Incubate at 25°C for 10–30 minutes (critical for carbamylation to occur).

-

Reaction Trigger: Add 10 µL DTNB and 10 µL ATCh substrate.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Calculation: Determine % Inhibition relative to DMSO control.

Workflow Visualization (DOT)

Figure 2: Ellman's Assay workflow for quantifying carbamate-induced AChE inhibition.

References

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: tert-Butyl N-methyl-N-phenylcarbamate (CAS 28131-24-0).[6][7]Link

-

PubChem. (2025).[8][9] Compound Summary: Phenyl butyl(methyl)carbamate (CID 564973).[9] National Library of Medicine. Link

-

Pistolozzi, M., et al. (2017).[10] "A new method to characterize the kinetics of cholinesterases inhibited by carbamates."[10] Journal of Pharmaceutical and Biomedical Analysis. Link

- Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]

- 6. tert-butyl N-methyl-N-phenylcarbamate | 28131-24-0 [sigmaaldrich.cn]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. m-(1-Methylbutyl)phenyl methylcarbamate | C13H19NO2 | CID 16787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Butyl Methyl(phenyl)carbamate from N-Methylaniline

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of butyl methyl(phenyl)carbamate, a valuable compound in organic synthesis and drug development. The primary method detailed is the reaction of N-methylaniline with butyl chloroformate, a robust and well-established procedure. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol, but also the underlying chemical principles, safety precautions, and characterization techniques.

Introduction: The Significance of Carbamates

Carbamates, esters of carbamic acid, are a class of organic compounds with the general structure R₂NC(O)OR'. This functional group is a cornerstone in various fields of chemistry and biology. In medicinal chemistry, the carbamate moiety is a key structural feature in numerous therapeutic agents, where it can act as a stable analogue of an amide or ester bond, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1] Furthermore, carbamates are extensively used as protecting groups for amines in multi-step organic synthesis, with the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups being classic examples.[2][3] The synthesis of specific carbamates, such as butyl methyl(phenyl)carbamate, is therefore a critical process for the development of novel chemical entities.

The most common and direct laboratory-scale synthesis of carbamates involves the reaction of an amine with a chloroformate.[2][3] This method, often carried out under Schotten-Baumann conditions, is highly efficient and versatile.[2][4] This guide will focus on this established and reliable synthetic route.

Reaction Scheme and Mechanism

The synthesis of butyl methyl(phenyl)carbamate from N-methylaniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]

Reaction:

N-Methylaniline + Butyl Chloroformate → Butyl Methyl(phenyl)carbamate + HCl

dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} caption { label = "Overall reaction scheme for the synthesis of butyl methyl(phenyl)carbamate."; fontsize = 10; fontcolor = "#5F6368"; }

Mechanism:

The reaction proceeds through a tetrahedral intermediate. The presence of a base, such as pyridine or triethylamine, is crucial as it deprotonates the intermediate, preventing the protonation of the starting amine and neutralizing the HCl byproduct.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", fontname="Arial", fontsize=10];

} caption { label = "Simplified reaction mechanism."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocol

This protocol outlines the synthesis of butyl methyl(phenyl)carbamate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| N-Methylaniline | Reagent | Sigma-Aldrich | Purity ≥98% |

| Butyl Chloroformate | Reagent | Sigma-Aldrich | Purity ≥98% |

| Pyridine | Anhydrous | Fisher Scientific | Stored over molecular sieves |

| Dichloromethane (DCM) | Anhydrous | VWR | Stored over molecular sieves |

| Hydrochloric Acid (HCl) | 1 M aqueous | J.T. Baker | |

| Sodium Bicarbonate | Saturated aq. | EMD Millipore | |

| Brine | Saturated aq. | LabChem | |

| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Safety Precautions

Butyl Chloroformate is a hazardous substance. It is flammable, corrosive, causes severe skin burns and eye damage, and is toxic if inhaled.[7][8] All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[7]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} caption { label = "Experimental workflow for the synthesis."; fontsize = 10; fontcolor = "#5F6368"; }

-

To a dry round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq).

-

Dissolve the N-methylaniline in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.2 eq).

-

Cool the flask in an ice bath to 0°C with stirring.

-

In a dropping funnel, dissolve butyl chloroformate (1.1 eq) in anhydrous DCM.

-

Add the butyl chloroformate solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Characterization of Butyl Methyl(phenyl)carbamate

The identity and purity of the synthesized butyl methyl(phenyl)carbamate can be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol [9] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H)

-

δ 4.10 (t, J = 6.8 Hz, 2H, -O-CH₂-)

-

δ 3.25 (s, 3H, N-CH₃)

-

δ 1.60 (quintet, J = 7.2 Hz, 2H, -O-CH₂-CH₂-)

-

δ 1.35 (sextet, J = 7.4 Hz, 2H, -CH₂-CH₃)

-

δ 0.90 (t, J = 7.4 Hz, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 155.5 (C=O)

-

δ 143.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 127.5 (Ar-CH)

-

δ 126.0 (Ar-CH)

-

δ 66.0 (-O-CH₂-)

-

δ 37.0 (N-CH₃)

-

δ 30.5 (-O-CH₂-CH₂-)

-

δ 19.0 (-CH₂-CH₃)

-

δ 13.5 (-CH₂-CH₃)

-

-

IR (neat, cm⁻¹):

-

~2960 (C-H aliphatic stretch)

-

~1700 (C=O carbamate stretch)

-

~1495, 1450 (C=C aromatic stretch)

-

~1250 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 207 (M⁺)

-

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or hydrolysis of the chloroformate.

-

Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Butyl chloroformate is moisture-sensitive. Ensure the reaction is stirred for a sufficient duration.

-

-

Presence of Starting Material:

-

Cause: Insufficient chloroformate or reaction time.

-

Solution: Use a slight excess of butyl chloroformate (1.1 eq). Monitor the reaction by TLC until the N-methylaniline spot disappears.

-

-

Formation of Side Products:

-

Cause: Overheating during the addition of chloroformate can lead to side reactions.

-

Solution: Maintain a low temperature (0-5°C) during the addition of butyl chloroformate. Add the chloroformate solution slowly and dropwise.

-

Conclusion

The synthesis of butyl methyl(phenyl)carbamate from N-methylaniline and butyl chloroformate is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain the desired product in high yield and purity. The mechanistic understanding and troubleshooting insights provided will further aid in the successful execution of this important organic transformation.

References

-

Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). Wikidot. Available at: [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). J. Med. Chem.

- Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.

- Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Particip

-

Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem. National Institutes of Health. Available at: [Link]

- N-Dealkyl

- A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroform

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). ACS Medicinal Chemistry Letters.

-

PubChem Compound Summary for CID 564973, Phenyl butyl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- N-Dealkylation of Amines by Chloroform

- A versatile method for the synthesis of carbamates from an 'in-situ' generated polymer-supported chloroform

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). Journal of Medicinal Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. valsynthese.ch [valsynthese.ch]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Phenyl butyl(methyl)carbamate | C12H17NO2 | CID 564973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of N-alkyl carbamates via transesterification methods

Application Note: Advanced Preparation of N-Alkyl Carbamates via Transesterification (Aminolysis) of Dialkyl Carbonates

Executive Summary & Scientific Rationale

The synthesis of N-alkyl carbamates is a cornerstone in the production of peptide mimics, prodrugs, and agrochemicals. Historically, this relied on the reaction of amines with phosgene or isocyanates—methods plagued by extreme toxicity, corrosivity, and hazardous waste generation.

This guide details the Non-Phosgene Transesterification Route (formally aminolysis of organic carbonates).[1] By reacting amines with dialkyl carbonates (e.g., Dimethyl Carbonate - DMC), researchers can access carbamates using reagents that are non-toxic, biodegradable, and often acting as their own green solvent.[1]

Core Advantages:

-

Safety: Elimination of phosgene and CO/HCl handling.

-

Atom Economy: The only byproduct is the corresponding alcohol (e.g., methanol), which can be recycled.

-

Selectivity: Tunable catalysts allow differentiation between N-acylation (desired carbamate) and N-alkylation (side reaction).

Mechanistic Principles & Critical Process Parameters (CPP)

The reaction involves the nucleophilic attack of an amine (

The Thermodynamic Challenge

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right by the continuous removal of the leaving group (alcohol).

Chemoselectivity: The Alkylation Trap

A critical failure mode in this chemistry is N-Methylation . DMC is an ambident electrophile; it can react at the carbonyl carbon (soft electrophile, producing carbamate) or the methyl carbon (hard electrophile, producing N-methylated amine).

-

Low Temperature (<90°C) + Base Catalyst: Favors Carbamate (Kinetic control).

-

High Temperature (>150°C) + No Catalyst/Acid: Increases risk of N-Methylation.

Mechanistic Pathway Visualization

Figure 1: Reaction pathway distinguishing the desired carboxylation (solid lines) from the competing alkylation side reaction (red dashed line).

Experimental Protocols

Two distinct protocols are provided based on substrate class and available equipment.

Protocol A: Organocatalytic Method (TBD)

Best for: Aliphatic amines, mild conditions, high functional group tolerance.

Reagents:

-

Substrate: Primary aliphatic amine (1.0 equiv).

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv). Acts as solvent.

-

Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) (1–5 mol%).

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add the amine and DMC under an inert atmosphere (

or Ar). -

Catalyst Addition: Add TBD (1 mol% initially; increase to 5 mol% if kinetics are slow).

-

Reaction: Heat to 80°C (reflux temperature of DMC is 90°C). Stir for 4–8 hours.

-

Note: For equilibrium shift, use a Dean-Stark apparatus containing molecular sieves (3Å) to trap methanol if yield stalls.

-

-

Monitoring: Check TLC or GC-MS. Look for the disappearance of the amine peak and appearance of the carbamate (

mass shift). -

Workup:

-

Evaporate excess DMC under reduced pressure (rotary evaporator).

-

The residue is often pure enough. If TBD remains, filter through a short pad of silica gel using Ethyl Acetate/Hexane.

-

Protocol B: Lewis Acid Catalyzed Method (Zinc Acetate)

Best for: Aromatic amines (anilines), sterically hindered amines, large-scale synthesis.

Reagents:

-

Substrate: Aromatic amine (e.g., 2,4-diaminotoluene).[2]

-

Reagent: Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) (20 equiv).

-

Catalyst: Zinc Acetate Dihydrate (

) (1–2 mol%).

Workflow:

-

Setup: Use a Stainless Steel Autoclave or heavy-walled pressure tube. (Required because reaction temp > boiling point of DMC).

-

Charging: Load amine, carbonate, and zinc catalyst.

-

Reaction: Seal and heat to 160–180°C .

-

Pressure Warning: Pressure will rise due to solvent vapor and methanol generation. Ensure vessel is rated for >20 bar.

-

-

Duration: 2–6 hours.

-

Workup:

-

Cool to room temperature.[3] Vent carefully.

-

Transfer mixture to a flask; remove excess carbonate via distillation.

-

Recycling: The solid residue contains the product and catalyst. Recrystallize from toluene or ethanol. The Zn catalyst often remains in the mother liquor or precipitates separately depending on solubility.

-

Comparative Data & Selection Guide

The following table summarizes performance metrics derived from validation studies (see References).

| Feature | Protocol A (TBD) | Protocol B (Zn Acetate) | Uncatalyzed |

| Mechanism | Homogeneous Base Catalysis | Heterogeneous/Lewis Acid | Thermal Aminolysis |

| Temperature | 80°C (Mild) | 160–190°C (High) | >200°C |

| Yield (Typical) | 85–98% | 93–98% | 40–60% |

| Selectivity | >99% Carbamate | >95% Carbamate | Poor (High N-Alkylation) |

| Substrate Scope | Aliphatic Amines, Alcohols | Aromatic Amines, Diamines | Simple Amines only |

| Green Score | High (Low energy) | Medium (High energy) | Low |

Process Workflow & Troubleshooting

Figure 2: Decision tree and workflow for selecting the optimal synthesis route.

Troubleshooting Guide

-

Low Conversion:

-

Cause: Equilibrium limitation.[4]

-

Fix: Increase the ratio of DMC (it acts as solvent and reagent). Add molecular sieves to the reflux path to remove methanol.

-

-

Product is Methylated Amine (R-NH-CH3):

-

Cause: Temperature too high or catalyst too acidic.

-

Fix: Switch to Protocol A (TBD) and lower temperature to 60–80°C.

-

-

Solidification in Reactor:

-

Cause: Product precipitation (bis-carbamates often have high melting points).

-

Fix: Use a co-solvent like THF or Dioxane if the carbonate alone is insufficient to solubilize the product.

-

References

-

Tundo, P., et al. (2010).[5][6][7] "Synthesis of Carbamates by Reaction of Amines with Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett.

-

Baba, T., et al. (2010).[7] "Zinc Acetates as Efficient Catalysts for the Synthesis of Bis-isocyanate Precursors." Journal of the American Chemical Society.

-

Mutlu, H., & Meier, M. A. R. (2012). "TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance."[8][9] Green Chemistry.

-

Zhang, Q., et al. (2017).[10] "A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2." ChemSusChem.[10]

-

Grego, S., et al. (2012). "Dimethyl Carbonate and Amines: A Green Route to Carbamates."[1][11] Current Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of carbamates by reaction of amines with dialkyl carbonates: influ-ence of leaving and entering groups [iris.unive.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Reaction conditions for N-methylation of butyl phenyl carbamate

Application Note: Optimized Strategies for the N-Methylation of Butyl Phenyl Carbamate

Executive Summary

This guide details the synthetic protocols for the N-methylation of butyl phenyl carbamate (BPC). Unlike simple aliphatic carbamates, the N-phenyl moiety introduces specific electronic effects—lowering the pKa of the N-H bond (~12.3) while simultaneously reducing the nucleophilicity of the resulting anion via resonance delocalization.

This note presents three validated methodologies ranging from "Gold Standard" high-yield synthesis to Green Chemistry alternatives suitable for scale-up.

Target Transformation:

-

Substrate: Butyl phenyl carbamate (

) -

Reagent: Methylating agent (MeI or DMS)

-

Product: Butyl N-methyl-N-phenyl carbamate (

)

Mechanistic Insight & Strategic Planning

The N-methylation of N-aryl carbamates is governed by the competition between acidity and nucleophilicity . The phenyl ring withdraws electron density, making deprotonation easier than in alkyl carbamates, but the resulting anion is stabilized into the aromatic ring and the carbonyl oxygen.

Key Challenges:

-

Ambident Nucleophilicity: The carbamate anion can react at the Nitrogen (desired) or the Carbonyl Oxygen (undesired O-methylation to form an imidate).

-

Base Selection: While the pKa is moderate (~12), weak bases (

) often result in sluggish reaction rates due to the low nucleophilicity of the anion. -

Solubility: The butyl chain provides excellent lipophilicity, making this substrate an ideal candidate for Phase Transfer Catalysis (PTC).

Figure 1: Mechanistic pathway highlighting the resonance stabilization of the intermediate anion and the divergence between N- and O-methylation.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride)

Best for: Small scale (<5g), high-value synthesis, and maximum yield.

Rationale: Sodium Hydride (NaH) ensures irreversible, quantitative deprotonation. The use of DMF or THF solvates the cation, creating a "naked" anion that reacts rapidly.

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

-

Solvent Prep: Add Butyl phenyl carbamate (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (30 mL) .

-

Note: DMF is preferred over THF for rate, but THF is easier to work up.

-

-

Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise over 10 minutes.

-

Observation: Vigorous hydrogen gas evolution will occur. Allow to stir at 0°C for 30 minutes until bubbling ceases and the solution becomes clear/yellow.

-

-

Methylation: Add Iodomethane (MeI, 1.5 equiv) dropwise via syringe.

-

Caution: MeI is a volatile neurotoxin. Use extreme care.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench & Workup:

-

Cool back to 0°C.

-

Quench by dropwise addition of saturated NH₄Cl (10 mL) .

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate.[1]

-

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10g), safety (avoids NaH), and process chemistry.

Rationale: The butyl group makes the substrate highly soluble in non-polar solvents (Toluene). Using a quaternary ammonium salt (TBAB) allows the transfer of hydroxide ions into the organic phase, deprotonating the carbamate at the interface.

Protocol:

-

Reagents: To a flask, add Butyl phenyl carbamate (20 mmol) , Toluene (40 mL) , and Tetrabutylammonium bromide (TBAB, 0.05 equiv) .

-

Base: Add 50% NaOH solution (aq) (5.0 equiv) .

-

Note: High concentration NaOH is critical to drive the equilibrium.

-

-

Methylation: Add Dimethyl Sulfate (DMS, 1.2 equiv) or MeI (1.5 equiv) .

-

Process Tip: DMS is often preferred for PTC due to higher boiling point, but requires ammonia quenching.

-

-

Reaction: Stir vigorously (high RPM essential for phase mixing) at RT for 1 hour , then heat to 40°C for 2 hours .

-

Workup:

-

Separate phases.

-

Wash the organic (Toluene) phase with water (2x) and dilute HCl (1M) to remove residual amine/base.

-

Evaporate Toluene. (Often yields pure product without chromatography).

-

Method C: Mild Base (Cesium Carbonate)

Best for: Acid/Base sensitive substrates or parallel medicinal chemistry.

Rationale: Cesium Carbonate (

Protocol:

-

Combine Substrate (1.0 equiv) ,

(2.0 equiv) , and MeI (3.0 equiv) in Acetonitrile (MeCN) . -

Heat to 60°C in a sealed vial for 12–18 hours.

-

Filter off solids and concentrate.

Critical Parameters & Troubleshooting

| Parameter | Method A (NaH) | Method B (PTC) | Method C ( |

| Water Tolerance | Zero (Strictly Anhydrous) | High (Aqueous process) | Low (Retards rate) |

| Reaction Rate | Fast (<4 hrs) | Medium (3-6 hrs) | Slow (12-24 hrs) |

| Green Score | Low (DMF, Atom Economy) | High (Toluene, NaOH) | Medium |

| Side Reactions | Hydrolysis if wet | Hydrolysis if too hot (>60°C) | Minimal |

Common Failure Modes:

-

Low Conversion: Usually due to old NaH (hydrolyzed) or insufficient stirring in Method B (PTC is mass-transfer limited).

-

O-Methylation: Rare for carbamates, but favored if using "Hard" electrophiles (e.g., Meerwein salts) or highly polar aprotic solvents without cation stabilization. Stick to MeI/DMS.

-

Hydrolysis: The carbamate ester bond (

) is stable to base, but prolonged heating with strong NaOH (Method B) can cleave it to aniline and butanol. Keep PTC temps <50°C.

Decision Matrix (Workflow)

Figure 2: Strategic decision tree for selecting the optimal methylation protocol.

References

-

Reassessment of Carbamate Methylation: Alonso, M. C., et al. "Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide."[2] Journal of Chromatography A, 1998.

-

Phase Transfer Catalysis (General Protocols): Gajda, T., & Zwierzak, A. "Phase-transfer-catalyzed N-alkylation of carboxamides and sulfonamides." Synthesis, 1981.[3]

-

pKa Values of Organic Compounds: Williams, R. (Colostate). "pKa Data Compiled." Organic Chemistry Data.

-

Sodium Hydride Safety & Handling: Organic Syntheses, Coll. Vol. 10, p.23 (2004). "Handling of Sodium Hydride."

-

Green Chemistry Metrics (PTC): ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Phase Transfer Catalysis."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Methyl(phenyl)carbamate Synthesis

Ticket ID: BMP-SYN-001

Subject: Yield Optimization & Troubleshooting for

Introduction

Welcome to the technical support hub for carbamate synthesis. You are likely targeting butyl methyl(phenyl)carbamate via the acylation of

This transformation presents specific challenges:

-

Steric & Electronic Deactivation: The nitrogen atom in

-methylaniline is less nucleophilic than in dialkylamines due to the electron-withdrawing phenyl ring (resonance delocalization) and steric bulk. -

Reagent Instability: Butyl chloroformate is moisture-sensitive and prone to hydrolysis.

-

Side Reactions: Competitive formation of ureas or unreacted starting material.

This guide provides a self-validating protocol, troubleshooting logic, and mechanistic insights to maximize your yield (

Module 1: The Optimized Protocol (Chloroformate Route)

This is the standard laboratory-scale method. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to overcome the sluggish reactivity of the

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Substrate | 1.0 | Purify if dark/oxidized. | |

| Electrophile | 1.2 | Excess compensates for hydrolysis. | |

| Triethylamine (TEA) | Base (Scavenger) | 1.5 | Neutralizes HCl byproduct. |

| DMAP | Catalyst | 0.1 | Critical for high conversion. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Must be anhydrous. |

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve

-methylaniline (1.0 eq) , TEA (1.5 eq) , and DMAP (0.1 eq) in anhydrous DCM. -

Cooling: Cool the mixture to

in an ice bath.-

Why? Controls the exotherm and prevents decomposition of the chloroformate.

-

-

Addition: Add

-butyl chloroformate (1.2 eq) dropwise via syringe or addition funnel over 15–20 minutes.-

Observation: White precipitate (TEA

HCl) will form immediately.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane/EtOAc).

-

Quench: Add saturated aqueous

. -

Workup:

-

Separate organic layer.

-

Wash with 1M HCl (removes unreacted amine and DMAP).

-

Wash with sat.

(removes unreacted acid/chloroformate byproducts). -

Dry over

, filter, and concentrate.

-

Module 2: Mechanistic Insight (Why use DMAP?)

Standard bases (TEA/Pyridine) act primarily as proton scavengers. However, for sterically hindered or electron-deficient amines like

The DMAP Advantage:

DMAP attacks the chloroformate first, forming a highly reactive

Figure 1: The catalytic cycle of DMAP accelerating carbamate formation via an activated acylpyridinium intermediate.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at ~60%. What is wrong?

Diagnosis: This is likely due to moisture contamination or insufficient activation .

-

Fix 1 (Moisture): Chloroformates hydrolyze rapidly to form alcohols and CO

. Ensure your DCM is distilled or from a fresh solvent system. Increase chloroformate to 1.5 eq . -

Fix 2 (Catalysis): If you aren't using DMAP, start. If you are, increase DMAP to 0.2 eq .

Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: This is likely the Urea byproduct (

-

Cause: If water is present, the chloroformate hydrolyzes to the unstable carbamic acid, which decarboxylates to an amine, which then reacts with another isocyanate/chloroformate molecule.

-

Fix: Strictly anhydrous conditions. Add the chloroformate slowly to keep its local concentration low relative to the amine.

Q3: The product is an oil and difficult to crystallize.

Diagnosis:

-

Purification: Perform a high-vacuum distillation (Kugelrohr) if the boiling point permits. Alternatively, flash chromatography using a gradient of Hexane

10% EtOAc/Hexane is highly effective. -

Chemical Wash: Ensure you wash the organic layer with 1M HCl . This protonates any unreacted

-methylaniline (making it water-soluble) and removes it from your organic product layer.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose synthesis failures during the reaction workup.

Figure 2: Diagnostic flowchart for isolating the root cause of synthesis failure.

Module 5: Alternative "Green" Route (Transesterification)

If the chloroformate route is too toxic or yields are inconsistent, consider Transesterification .

-

Reaction:

-methylaniline + Dimethyl Carbonate (DMC) + Butanol (excess). -

Catalyst: Dibutyltin oxide or Zn/Al mixed oxides.

-

Pros: Avoids corrosive HCl and toxic chloroformates.

-

Cons: Requires high temperatures (

) and longer reaction times.

Protocol Summary: Reflux reagents in Toluene with 5 mol% catalyst. Methanol byproduct must be removed (Dean-Stark trap) to drive equilibrium forward.

References

-

Steglich Esterification & DMAP Catalysis

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

-

DMAP Mechanism

-

Carbamate Synthesis Optimization

-

Green Chemistry Alternatives

-

Purification & Analysis

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reflux Thermodynamics for Butyl Carbamate Synthesis

Status: Operational Role: Senior Application Scientist Topic: Thermodynamic & Kinetic Optimization of Urea Alcoholysis Audience: Chemical Researchers & Process Engineers

Introduction: The Thermal Paradox

Welcome to the technical support hub for carbamate synthesis. You are likely here because your butyl carbamate yield is stalling around 60-70%, or you are seeing inexplicable byproduct formation (biurets/carbonates).

The synthesis of

-

Kinetics: The reaction requires heat (>130°C preferred) to overcome the activation energy barrier for urea decomposition into the reactive isocyanic acid intermediate.

-

Thermodynamics: The reflux temperature of

-butanol is limited to ~117.7°C (at atmospheric pressure), which is often below the optimal kinetic window.

This guide optimizes the Reflux-Reaction Efficiency Ratio —maximizing conversion within the thermal constraints of the solvent.

Module 1: Reaction Kinetics & Temperature Profiling

The Core Mechanism:

The reaction does not proceed via direct nucleophilic attack on urea. It relies on the thermal decomposition of urea into ammonia (

Mechanism Visualization

Figure 1: The reaction relies on the in-situ generation of HNCO. If

FAQ: Temperature Optimization

Q: My reflux is steady at 117°C. Should I increase the bath temperature? A: Yes, but not to increase the liquid temperature (which is clamped by the boiling point), but to increase the Boil-Up Rate .

-

Low Boil-Up: Ammonia stays dissolved in the liquid phase, pushing the equilibrium back to urea (Le Chatelier’s Principle).

-

High Boil-Up: Vigorous bubbling acts as a "stripping gas," physically carrying solvated ammonia out of the liquid and up the condenser.

-

Recommendation: Set oil bath to 135–140°C . You need a vigorous reflux, not a gentle simmer.

Q: Can I use a co-solvent to raise the temperature?

A: Yes. If you are running uncatalyzed, 117°C is kinetically sluggish (requires ~30 hours). Adding Xylene (bp ~140°C) or Diglyme can raise the internal temperature to 130°C+, reducing reaction time to <10 hours. However, this complicates purification. For pure

Module 2: The "Hidden" Variable – Ammonia Management

Most yield failures in this reaction are not due to temperature, but Ammonia Retention .

Troubleshooting Diagram: Yield vs. Venting

Figure 2: Over-cooling the condenser traps ammonia, forming solid ammonium carbamate blockages and killing the reaction.

Q: White solids are clogging my condenser. What is happening?

A: This is Ammonium Carbamate , formed when escaping

-

Fix: Do not use ice water in your condenser. Use warm water (40–50°C) or air cooling for the bottom half of the condenser. You want to condense the butanol (bp 117°C) but let the ammonia (bp -33°C) pass through to the scrubber.

Module 3: Catalytic Optimization (The "Green" Route)

To optimize reflux without pressurized vessels, you must lower the activation energy.

Protocol: Zinc Oxide Catalyzed Synthesis Standard uncatalyzed reflux takes 30+ hours. Catalysis reduces this to 4–6 hours.

| Parameter | Uncatalyzed | Catalyzed (Recommended) |

| Catalyst | None | ZnO (Zinc Oxide) or TiO₂ |

| Load | N/A | 1–2 wt% relative to Urea |

| Reflux Time | 24–30 Hours | 4–8 Hours |

| Temp (Internal) | 117°C | 117°C |

| Yield | 65–75% | 90–96% |

| Side Products | High (Biuret/Cyanuric Acid) | Low |

Step-by-Step Protocol:

-

Charge: Mix Urea (1 eq),

-Butanol (4–5 eq), and ZnO (1 wt%) in a Round Bottom Flask (RBF). -

Solvation: Heat to 100°C. Critical: Ensure urea is fully dissolved/suspended before reaching boiling to prevent "caking" and biuret formation.

-

Reflux: Ramp to vigorous reflux (Internal T: 117–118°C).

-

Venting: Ensure the top of the condenser is open to an acid scrubber (dilute HCl) to trap ammonia.

-

Completion: Monitor via TLC or disappearance of urea spots.

-

Purification: Filter off the solid catalyst while hot (if heterogeneous) or wash with water during workup. Distill excess butanol. Recrystallize product from Ligroin or Hexane.

Module 4: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Ammonia saturation. | Increase stir rate (max turbulence). Switch condenser coolant to warm water. |

| Product is Yellow/Brown | Thermal degradation (Biuret). | Bath temp is too high (>150°C) causing localized superheating. Use an oil bath, not a heating mantle. |

| Solid Blockage in Condenser | Ammonium Carbamate formation.[1] | "Rod" the condenser carefully. Increase coolant temp. |

| Sudden Pressure Buildup | Clogged vent line. | DANGER. Check ammonia scrubber line for solids immediately. |

| High Dibutyl Carbonate | Reaction running too long/hot. | Stop reaction immediately after urea is consumed. This is a consecutive reaction product. |

References

-

Davis, T. L., & Lane, S. C. (1929). n-Butyl Carbamate.[1] Organic Syntheses, 9, 24.

- The foundational text for uncatalyzed synthesis and purific

-

Wang, B., et al. (2018).[2] Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI, Catalysts.[3]

- Provides data on catalytic improvements using TiO2/ZnO systems.

-

Vanden Eynde, J. J. (2025). Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast / ResearchGate.

- Detailed kinetics and thermodynamic equilibrium constants for the urea-alcohol system.

-

Srivastava, V., et al. (2025). Synthesis of diethyl carbonate by catalytic alcoholysis of urea. ResearchGate.

- Discusses the mechanism of side-product formation (carbonates)

Sources

Technical Guide: Minimizing Side Reactions in Chloroformate-Amine Coupling

Introduction: The Precision of Carbamate Synthesis

Carbamate moieties are ubiquitous in drug discovery, serving as peptidomimetic linkages, prodrug handles, and essential protecting groups (Cbz, Fmoc, Alloc). While the reaction between an amine and a chloroformate (

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab, providing self-validating protocols to ensure high yield and purity.

Critical Mechanism & Reaction Pathways

To troubleshoot effectively, one must visualize the reaction as a race between the amine (desired nucleophile) and water/hydroxide (competing nucleophiles), mediated by the base.

The Reaction Network

The following diagram illustrates the kinetic competition. Note that Path A is the desired route. Path B (Hydrolysis) destroys the reagent, while Path C (O-acylation) and Path D (Imide formation) represent selectivity failures.

Figure 1: Kinetic competition in chloroformate coupling. Path A is desired. Path B leads to reagent consumption and potential contamination by symmetrical carbonates.

Troubleshooting Guide: Diagnostics & Solutions